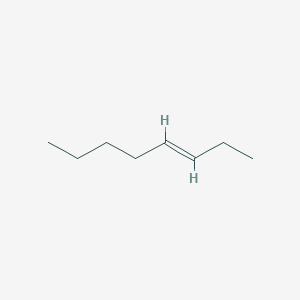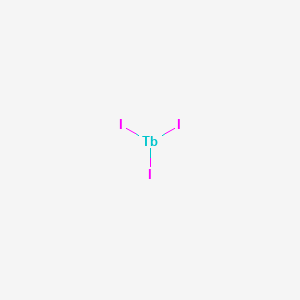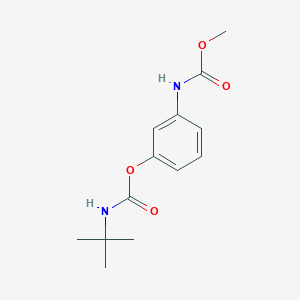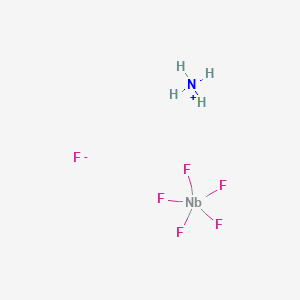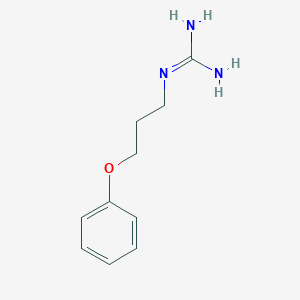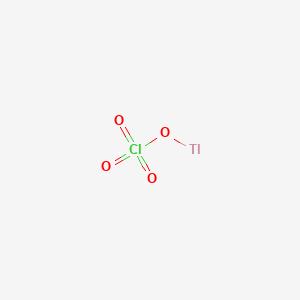
Tellurium-123
Übersicht
Beschreibung
Tellurium-123 is an isotope of Tellurium. It has a mass number of 123, which is the number of nucleons (protons and neutrons combined). The atomic number is 52, indicating it has 52 protons. It has 71 neutrons . Tellurium is a p-type semiconductor and shows greater conductivity in certain directions .
Synthesis Analysis
Tellurium nanostructures, including Tellurium-123, can be produced via physical vapour deposition. The growth temperature, heating rate, flow of the carrier gas, and growth time can control the degree of supersaturation in the region where Te nanostructures are grown .Molecular Structure Analysis
The development of quantum chemistry and molecular orbital theory has resulted in the rationalization of hypervalency in terms of three centre-four electron (3c–4e) bonding, charge-transfer interactions, hyperconjugation, and secondary bonding interactions .Chemical Reactions Analysis
Tellurium can react with oxygen and sodium carbonate to form sodium tellurite .Physical And Chemical Properties Analysis
Tellurium-123 is a silvery-white semi-metallic element that is crystalline and brittle. It remains stable in water or hydrochloric acid, but will dissolve in nitric acid . It is a p-type semiconductor and is often doped with tin, gold, silver, or copper . On melting, the specific volume increases by ca. 5%. Tellurium vapor is yellow-gold and consists mainly of Te2 molecules up to 2,000°C .Wissenschaftliche Forschungsanwendungen
(Bio)Geochemistry of Tellurium : Tellurium is a critical raw material, especially for the solar industry, and understanding its (bio)geochemistry in surface environments is vital. This knowledge supports the search for future Te sources, development of innovative extraction techniques, and assessment of environmental risks due to its increasing use (Missen et al., 2020).
Nuclear Accident Simulation : Te-123 is used in instrumental neutron activation analysis to determine tellurium in aerosol filters and trap solutions, simulating severe nuclear accidents. This helps in understanding the behavior of radioactive Te-132, a significant health risk in nuclear accidents (Kučera et al., 2020).
Medical Isotope Production : An improved method has been developed to obtain highly enriched Te-123 for the production of medically important Iodine-123 (Mahunka et al., 1996).
Understanding Tellurium Toxicity and Resistance : Studies have explored Te's biological interactions, its toxicity, and the genetic/biochemical basis underlying bacterial TeO3(2-) toxicity, which is important for environmental and health considerations (Chasteen et al., 2009).
Applications in Nanotechnology : Te nanostructures, as narrow bandgap semiconductors, have potential applications in modern device fabrication, including batteries, photodetectors, gas sensing, and thermoelectric devices (He et al., 2017).
Extraction from Metallurgical Processes : About 90% of tellurium is produced from copper anode slimes, with the remainder from processing of bismuth, lead, and gold ores. This review examines tellurium extraction from various metallurgical process streams (Makuei & Senanayake, 2018).
Optimization of Separation Cascades for 123Te : Research focused on optimizing square cascades for separating 123Te, highlighting its significant application in medical science and radioisotope production (Imani et al., 2021).
Tellurium in Biological and Environmental Systems : Studies related to the environmental behavior of tellurium, including its role in green energy technologies and the challenges presented by its unique chemistry and biological interactions, are crucial post events like the Fukushima accident (Filella, 2019).
Biokinetics of Radiotellurium in Rats : This study investigated the metabolism of radiotellurium in juvenile rats, providing insights into its biological distribution and potential health impacts (Nishimura et al., 2003).
Tellurium in the Environment : A comprehensive evaluation of Te’s environmental behavior, emphasizing the need for robust analytical methods to measure its concentrations in various environmental compartments (Filella et al., 2019).
2D Tellurium-Based Photonics Devices : The development of two-dimensional tellurium nanosheets-based nonlinear photonic devices, highlighting its potential in optical telecommunications and integrated photonics (Wu et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
tellurium-123 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Te/i1-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORWMNRCUJJQNO-FTXFMUIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Te] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[123Te] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.90427 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tellurium-123 | |
CAS RN |
14304-80-4 | |
| Record name | Tellurium, isotope of mass 123 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014304804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




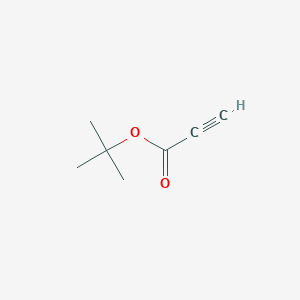


![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)


